1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a synthetic compound belonging to the class of cyclopropanecarboxamides. Its chemical structure consists of a cyclopropane ring substituted with an aminomethyl group and a carboxamide group. This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. [, , ]
Synthesis Analysis
Step 1: Formation of the cyclopropane ring. This can be achieved through various methods, such as the reaction of cyanoacetate and dibromoethane. []
Step 2: Introduction of the aminomethyl group. This can be achieved through methods like reacting the cyclopropane derivative with phthalimide potassium, followed by hydrazinolysis and reduction. []
Step 3: Formation of the carboxamide group. This typically involves reacting the amine with an appropriate activated carboxylic acid derivative. []
Step 4: Conversion to the hydrochloride salt. This is usually accomplished by treatment with hydrochloric acid. [, ]
The specific reaction conditions, reagents, and protecting groups employed in each step can vary depending on the desired isomer, substituents, and overall synthetic strategy. [, ]
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is characterized by a three-membered cyclopropane ring. The aminomethyl and carboxamide substituents adopt specific spatial orientations relative to the cyclopropane ring, influencing the compound's overall shape and potential interactions with biological targets. [, ]
Chemical Reactions Analysis
Acylation: The amine group can react with acyl chlorides or anhydrides to form amides. []
Mechanism of Action
While the specific mechanism of action of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride itself is not extensively documented in the provided literature, its derivatives exhibit diverse biological activities. These activities often stem from their ability to interact with specific biological targets, such as enzymes or receptors. For instance, some derivatives act as potent and selective inhibitors of tryptase, an enzyme involved in inflammatory responses. [, ]
Applications
Antidepressants: Derivatives of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, such as Milnacipran, exhibit antidepressant activity. [, ]
Anticonvulsants: Analogues of Gabapentin, another derivative of this compound, have shown promising anticonvulsant activity. []
Anti-inflammatory agents: Certain derivatives act as potent and selective inhibitors of tryptase, an enzyme implicated in inflammatory processes. []
Fluorescent probes: The compound has been utilized in the synthesis of fluorescent probes for imaging mineralizing tissues. []
Compound Description: Gabapentin hydrochloride is a pharmaceutical drug used to treat epilepsy and neuropathic pain. [] Its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels. []
Relevance: Gabapentin hydrochloride shares a similar structure and pharmacological target with 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. [] Both compounds feature an aminomethyl group attached to a cyclic structure. In gabapentin hydrochloride, the cyclic structure is a cyclohexane ring, while in 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, it's a cyclopropane ring. This structural similarity likely contributes to their shared affinity for the α2δ subunit. Notably, research has explored alkylated analogs of gabapentin hydrochloride to investigate structure-activity relationships and optimize binding affinity for the gabapentin binding site. [] This suggests that modifications to the cyclic core structure, such as changing from a cyclohexane to a cyclopropane ring, can impact biological activity, making 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride a relevant structural analog for investigation.
(S)-3-(Aminomethyl)-5-methylhexanoic acid
Compound Description: (S)-3-(Aminomethyl)-5-methylhexanoic acid, also known as pregabalin, is a pharmaceutical drug primarily used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. []
Relevance: Structurally, both (S)-3-(Aminomethyl)-5-methylhexanoic acid and 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride possess an aminomethyl group connected to a carbon chain. [] In (S)-3-(Aminomethyl)-5-methylhexanoic acid, the carbon chain is acyclic, whereas in 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, the carbon chain forms a cyclopropane ring. This shared structural motif, incorporating an aminomethyl group, might suggest similar interactions with biological targets. Although pregabalin's mechanism of action differs slightly by targeting voltage-gated calcium channels containing the α2δ-1 subunit, the presence of an analogous functional group in both compounds suggests a potential for overlapping biological activities. [] The development of a novel method for preparing pregabalin raceme hydrochloride emphasizes the continued interest in synthesizing and investigating compounds structurally related to 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. []
Compound Description: β-Tetrakis(aminomethyl)phthalocyaninato zinc(II) hydrochloride (ZnPcN4·HCl) is a zinc-containing phthalocyanine derivative investigated for its photophysical and photochemical properties. [] It exhibits aggregation in aqueous media but disaggregates upon the addition of organic solvents like DMF or alcohols. [] ZnPcN4·HCl also demonstrates photodynamic activity, evaluated using 9,10-dimethylanthracene. []
Relevance: Although structurally distinct from 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, ZnPcN4·HCl shares a key structural feature: the presence of aminomethyl groups. [] While the core structures differ significantly (a phthalocyanine macrocycle in ZnPcN4·HCl and a cyclopropanecarboxamide in the target compound), the recurring presence of aminomethyl groups highlights their potential importance in various chemical contexts. This suggests that exploring modifications to the aminomethyl group itself could be a viable strategy for modulating the properties of both compounds.
Compound Description: N,N-Diallyl (1R, 2R)-2-(Aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide serves as a Milnacipran analog. [] A robust chemical process has been developed for its large-scale production, offering significant improvements over previously reported procedures. []
Relevance: This compound is directly identified as a Milnacipran analog, highlighting its close structural similarity to 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. [] Both molecules share a core structure consisting of a cyclopropane ring with an aminomethyl substituent at the 2-position and a carboxamide group at the 1-position. The primary structural difference lies in the substituent at the 1-position of the cyclopropane ring. In N,N-Diallyl (1R, 2R)-2-(Aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide, it's a 2-thienyl group, whereas, in 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, the substituent is a phenyl group. This comparison suggests that modifications to the aromatic ring attached to the cyclopropane core can influence the compound's properties while retaining the core structural features found in Milnacipran.
Compound Description: (Z)-1-Phenyl-1-diethylaminocarbonyl-2-aminomethyl cyclopropane hydrochloride is a key intermediate in the synthesis of Milnacipran. [, , ] It is prepared from (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane by reaction with methylamine. [, , ]
Relevance: This compound represents a direct precursor to 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride in the Milnacipran synthesis pathway. [, , ] The only structural difference between the two is the presence of a diethylamino group attached to the carbonyl group in the precursor. This close structural relationship indicates that the final synthetic step likely involves the removal of this diethylamino group to yield the target compound.
Compound Description: (+/-)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride was synthesized as a rigid analog of γ-aminobutyric acid (GABA) to investigate the relationship between molecular conformation and GABA receptor binding activity. []
Relevance: This compound shares the aminomethylcarboxylic acid motif with 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, though the cyclic core differs. [] While the target compound incorporates a cyclopropane ring, this analog features a cyclobutane ring. This structural difference highlights the significance of ring size in influencing biological activity. Additionally, the study emphasizes the importance of the transoid disposition of the aminomethyl group for GABA receptor binding, providing insights into the potential binding interactions of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride with similar targets.
Compound Description: 4-(2-Carboxyethyl) phenyl-trans-4-aminomethyl cyclohexane carboxylate hydrochloride (DV 1006) is a synthetic esteroprotease inhibitor. [, ] It exhibits potent inhibition against various enzymes, including thrombin, plasmin, trypsin, seasprose, and kallikrein. [, ]
Relevance: DV 1006, while structurally distinct from 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, shares a key structural element: the aminomethylcyclohexane moiety. [, ] This suggests that this specific structural motif might contribute to the inhibitory activity of both compounds, although their specific mechanisms and targets could differ. The presence of this shared structural feature highlights the potential for developing new inhibitors with diverse core structures but retaining this potentially crucial aminomethylcyclohexane pharmacophore.
Compound Description: 2-Aminomethyl-4-(1,1-dimethylethyl)-6-iodophenol hydrochloride (MK-447) was investigated for its physiological disposition and metabolism in humans, rats, and dogs. [] It undergoes extensive metabolism, primarily forming O-sulfate and N-glucuronide conjugates. []
Relevance: While MK-447 differs significantly in its core structure from 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, both compounds share the aminomethylphenol moiety. [] This shared structural feature suggests that modifications to this portion of the molecule might lead to predictable changes in metabolism and pharmacokinetic properties.
Compound Description: (2S,3S)-3-(Aminomethyl)-3-(methylamino)pentane-1,2,5-triol bis(hydrochloride) is a diaminopolyol synthesized through a multistep process involving acetal hydrolysis and hydride reduction. []
Compound Description: [4-(5-Aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiopen-2-yl)-methanone hydrochloride is a compound studied as a potential mast cell tryptase inhibitor. []
Relevance: This compound, while structurally distinct from 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, shares the presence of an aminomethylphenyl group. [] This suggests that this specific structural motif might be involved in interacting with tryptase, although further investigation is needed to confirm this hypothesis. The identification of this shared motif highlights the potential for developing new tryptase inhibitors with diverse core structures but retaining the potentially crucial aminomethylphenyl pharmacophore.
Compound Description: These compounds, designed as potential antifungal agents, feature an α,β-unsaturated ketone moiety and a dimethylaminomethyl group. [] Their antifungal activity was tested against 15 fungal species, demonstrating significant potency against specific fungi, surpassing the activity of the reference compound amphotericin B. []
Compound Description: This series of compounds represents novel kappa opioid analgesics with high selectivity. [] The key structural features include an arylacetyl group at the 1-position and an aminomethyl group at the 2-position of a piperidine ring.
Relevance: Although (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine derivatives possess a different core structure compared to 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, both share the aminomethyl group. [] The study highlights the importance of the arylacetyl group and specific substituents for potent kappa opioid analgesic activity. This suggests that the aminomethyl group, while present in both structures, might not be the primary driver of activity for this specific target.
2-(Aminomethyl)phenols
Compound Description: 2-(Aminomethyl)phenols represent a class of compounds investigated for their saluretic and diuretic properties. [] Specifically, 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride and 7-(aminomethyl)-6-hydroxy-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene hydrochloride demonstrated promising activity in preclinical models. []
Relevance: The 2-(Aminomethyl)phenol compounds share a structural motif with 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, which is the presence of an aminomethyl group attached to an aromatic ring. [] While the target compound has a cyclopropane ring directly linked to the aromatic ring, these analogs lack this feature. This structural difference suggests that the cyclopropane ring might not be essential for the saluretic and diuretic activity observed in this class of compounds.
Compound Description: This group of compounds represents a series of potential antidepressants. [] Milnacipran (INN), specifically 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, emerged as a lead compound due to its favorable activity profile in preclinical models. []
Relevance: This entire class of compounds, including Milnacipran, exhibits a direct structural relationship with 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. [] They all share a core structure consisting of a cyclopropane ring substituted with an aminomethyl group at the 2-position and an aryl group at the 1-position. The variations within this class primarily involve modifications to the aryl group and the substituents on the carboxyl group, demonstrating the structure-activity relationships within this series.
4-(Aminomethyl)-1-aryl-2-pyrrolidinones
Compound Description: This class of compounds represents novel monoamine oxidase B (MAO-B) inactivators. [] Both 4-(aminomethyl)-1-phenyl-2-pyrrolidinone and 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides were synthesized and demonstrated MAO-B inactivation, establishing them as a new class of MAO inhibitors. []
Relevance: While structurally distinct from 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, these compounds share a key structural feature: the presence of an aminomethyl group attached to a cyclic structure. [] In 4-(aminomethyl)-1-aryl-2-pyrrolidinones, the cyclic structure is a pyrrolidinone ring, whereas in the target compound, it's a cyclopropanecarboxamide. Despite this difference, the shared aminomethyl group within a cyclic framework suggests a potential for these compounds to interact with similar biological targets, albeit with potentially different affinities or selectivities.
2-(Aminomethyl)-3-benzyl-5,5-dimethylcyclohexanones and their corresponding cyclohexanols
Compound Description: This group includes 2-(substituted)aminomethyl-3-benzyl-5,5-dimethylcyclohexanones and their corresponding cyclohexanols, synthesized as potential non-narcotic analgesics. [] Some compounds, like 2,3-trans-3-benzyl- and 3-(3-methoxybenzyl)-2-dimethylaminomethyl-5,5-dimethylcyclohexanones, displayed analgesic activity comparable to codeine phosphate in the phenylquinone writhing test. []
Relevance: These compounds, although structurally distinct from 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride, share the presence of an aminomethyl group within a cyclic structure. [] In this case, the cyclic structure is a cyclohexanone or cyclohexanol ring. The presence of this shared structural feature, despite differences in ring size and substituents, suggests that the aminomethyl group might play a role in their analgesic properties, although their specific mechanisms of action might differ.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.